![molecular formula C7H2BrFN2OS B14053513 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)
7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
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Overview
Description
7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a chemical compound that belongs to the family of benzo[c][1,2,5]thiadiazoles. These compounds are known for their electron-accepting properties and are widely used in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
The synthesis of 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the reaction of 5-fluoro-2-nitroaniline with bromine and subsequent cyclization to form the thiadiazole ring. The aldehyde group is then introduced through formylation reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and photovoltaic materials due to its electron-accepting properties.
Fluorescent Sensors: The compound is utilized in the development of fluorescent sensors for detecting various analytes.
Photocatalysis: It serves as a photocatalyst in various organic reactions, including decarboxylative alkylation.
Bioimaging: Its derivatives are used as bioimaging probes for cellular components like lipid droplets and mitochondria.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde primarily involves its electron-accepting properties. In organic electronics, it facilitates charge transfer processes, enhancing the efficiency of devices like organic solar cells and light-emitting diodes . In photocatalysis, it absorbs visible light and generates reactive species that drive chemical reactions .
Comparison with Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives such as 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole and 7-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole . Compared to these, 7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde offers unique properties due to the presence of both bromine and fluorine atoms, which enhance its electron-accepting capabilities and reactivity in various chemical reactions .
Properties
Molecular Formula |
C7H2BrFN2OS |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2,1,3-benzothiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H2BrFN2OS/c8-4-1-5(9)3(2-12)6-7(4)11-13-10-6/h1-2H |
InChI Key |
HBROWTWCHDRWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1F)C=O)Br |
Origin of Product |
United States |
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